Cas no 5391-48-0 (1-Pentyl-1H-pyrazole)
1-Pentyl-1H-pyrazole structure
Product Name:1-Pentyl-1H-pyrazole
CAS No:5391-48-0
MF:C8H14N2
MW:138.210161685944
CID:2831000
PubChem ID:12711093
Update Time:2025-04-21
1-Pentyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 5391-48-0
- 1-Pentyl-1H-pyrazole
- AKOS013123565
- SCHEMBL45207
- DTXSID10507651
- GEPBNSNQBGDCTO-UHFFFAOYSA-N
- 1-amylpyrazole
- DTXCID30458459
-
- Inchi: 1S/C8H14N2/c1-2-3-4-7-10-8-5-6-9-10/h5-6,8H,2-4,7H2,1H3
- InChI Key: GEPBNSNQBGDCTO-UHFFFAOYSA-N
- SMILES: N1(C=CC=N1)CCCCC
Computed Properties
- Exact Mass: 138.115698455Da
- Monoisotopic Mass: 138.115698455Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 83.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 17.8Ų
1-Pentyl-1H-pyrazole Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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